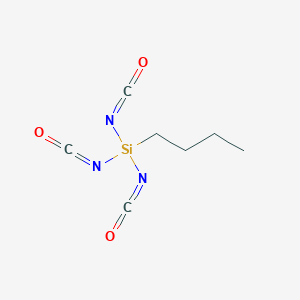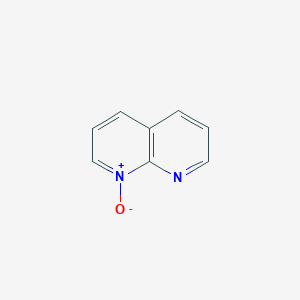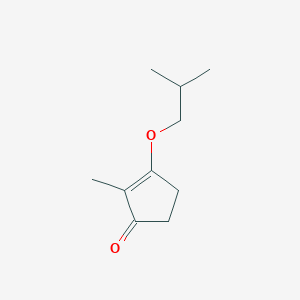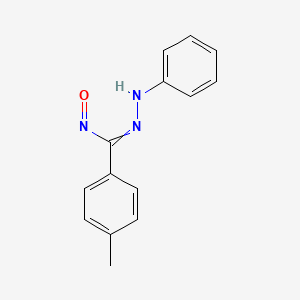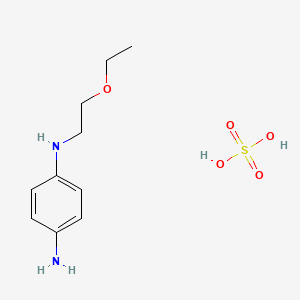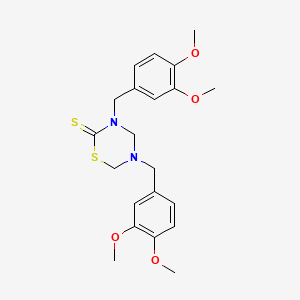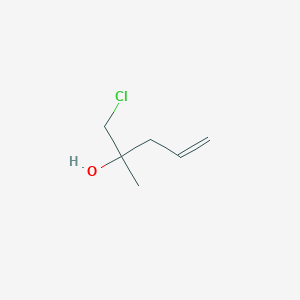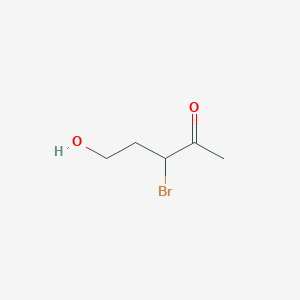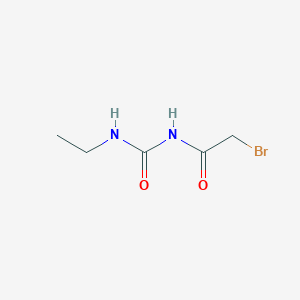
2-Bromo-N-(ethylcarbamoyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(ethylcarbamoyl)acetamide is an organic compound with the molecular formula C5H9BrN2O2. It is a brominated derivative of acetamide and is used in various chemical reactions and applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(ethylcarbamoyl)acetamide typically involves the bromination of N-(ethylcarbamoyl)acetamide. This can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(ethylcarbamoyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form N-(ethylcarbamoyl)acetamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of N-(ethylcarbamoyl)acetamide derivatives.
Reduction: Formation of N-(ethylcarbamoyl)acetamide.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-N-(ethylcarbamoyl)acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(ethylcarbamoyl)acetamide involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom acts as a leaving group, facilitating substitution reactions. In biological systems, it may interact with proteins and enzymes, leading to modifications that can alter their activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetamide: A simpler brominated acetamide derivative.
N-(Ethylcarbamoyl)acetamide: The non-brominated parent compound.
2-Bromo-N-phenylacetamide: A brominated acetamide with a phenyl group.
Uniqueness
2-Bromo-N-(ethylcarbamoyl)acetamide is unique due to the presence of both a bromine atom and an ethylcarbamoyl group, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical and biological applications.
Properties
CAS No. |
25578-58-9 |
|---|---|
Molecular Formula |
C5H9BrN2O2 |
Molecular Weight |
209.04 g/mol |
IUPAC Name |
2-bromo-N-(ethylcarbamoyl)acetamide |
InChI |
InChI=1S/C5H9BrN2O2/c1-2-7-5(10)8-4(9)3-6/h2-3H2,1H3,(H2,7,8,9,10) |
InChI Key |
VMXJIBUGKFCQCS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


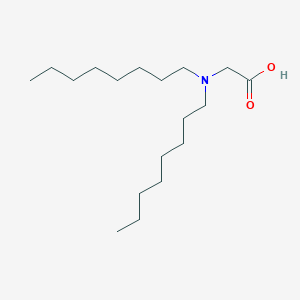
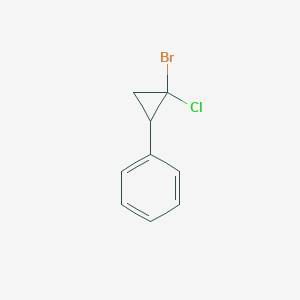
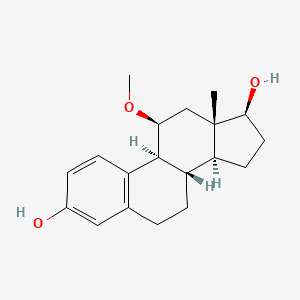
![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)
